

An In-depth Technical Guide to the Physical Properties of 2-Ethynylnaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethynylnaphthalene**

Cat. No.: **B039655**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **2-ethynylnaphthalene** (CAS No: 2949-26-0). A critical building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials, a thorough understanding of its physical characteristics is paramount for its effective application. This document collates essential data on its properties, outlines detailed experimental protocols for their determination, and presents a typical synthesis and purification workflow. All quantitative data is summarized for clarity, and methodologies are described to ensure reproducibility.

Core Physical and Chemical Properties

2-Ethynylnaphthalene is a yellow crystalline solid at room temperature.^[1] It is characterized by a naphthalene backbone substituted with a terminal alkyne group at the second position. This structure imparts a unique combination of aromaticity and reactivity, making it a valuable intermediate in various chemical transformations.

Data Summary

The key physical properties of **2-ethynylnaphthalene** are summarized in the table below for easy reference and comparison.

Property	Value	Units
Molecular Formula	C ₁₂ H ₈	-
Molecular Weight	152.19	g/mol
CAS Number	2949-26-0	-
Appearance	White to Yellow to Orange powder to crystal	-
Melting Point	40.0 to 44.0	°C
Boiling Point	110	°C at 1 mmHg
Density	1.07	g/cm ³ (predicted)
Solubility	Low solubility in water; soluble in organic solvents.	-
Vapor Pressure	0.0114	mmHg at 25°C
Refractive Index	1.643	-

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation and purity assessment of **2-ethynylnaphthalene**. While specific peak data is not readily available in all public databases, the following provides an overview of expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum of **2-ethynylnaphthalene** has been recorded in deuterated chloroform (CDCl₃).^[2] The spectrum is expected to show distinct signals for the acetylenic proton and the seven aromatic protons on the naphthalene ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display twelve unique signals corresponding to each carbon atom in the molecule. The two acetylenic carbons will have characteristic shifts, as will the ten carbons of the naphthalene ring.

Infrared (IR) Spectroscopy: The IR spectrum of **2-ethynylnaphthalene** is characterized by specific absorption bands that confirm the presence of its key functional groups. Expected

characteristic peaks include:

- $\equiv\text{C-H}$ stretch: A sharp, strong band around 3300 cm^{-1} for the terminal alkyne C-H bond.
- $\text{C}\equiv\text{C}$ stretch: A weak to medium band in the region of $2100\text{-}2260\text{ cm}^{-1}$.
- C-H stretch (aromatic): Bands typically appearing above 3000 cm^{-1} .
- $\text{C}=\text{C}$ stretch (aromatic): Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **2-ethynylnaphthalene**. These are generalized standard procedures for solid organic compounds.

Melting Point Determination

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small sample of **2-ethynylnaphthalene** is finely ground using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom of the tube.
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

- The sample is heated at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
- The apparatus is allowed to cool, and a fresh sample is prepared.
- The sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point range is reported as $T_1 - T_2$.

Boiling Point Determination (at reduced pressure)

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)
- Vacuum source and manometer

Procedure:

- A small amount of **2-ethynylnaphthalene** is placed in the fusion tube.
- A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.
- The fusion tube is attached to a thermometer and placed in a heating bath.
- The system is evacuated to the desired pressure (e.g., 1 mmHg), which is monitored with a manometer.
- The heating bath is gradually heated.

- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a rapid and continuous stream of bubbles is observed.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Solubility Determination

Apparatus:

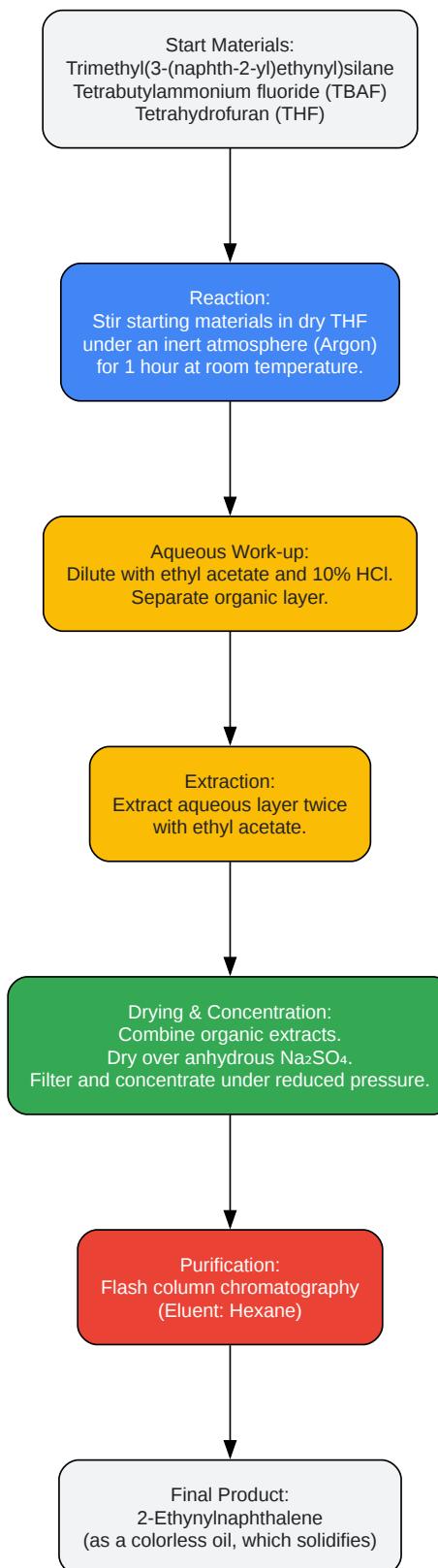
- Small test tubes
- Vortex mixer or stirring rod
- Graduated pipettes

Procedure:

- Approximately 25 mg of **2-ethynylNaphthalene** is placed into a small test tube.
- To this, 0.75 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane) is added in small portions.
- After each addition, the test tube is vigorously shaken or vortexed for at least 30 seconds.
- The sample is visually inspected for dissolution. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution is observed.
- The process is repeated for a range of common organic solvents to establish a solubility profile.

Density Determination

Apparatus:


- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Thermometer
- Water bath

Procedure:

- The empty, clean, and dry pycnometer is weighed accurately (W_1).
- The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). The volume is adjusted to the calibration mark, and the outside is dried. The pycnometer is then reweighed (W_2).
- The pycnometer is emptied, dried thoroughly, and filled with molten **2-ethynylnaphthalene** (if necessary, by gentle heating above its melting point). It is then cooled to the same constant temperature, the volume is adjusted, and it is weighed again (W_3).
- The density of water (ρ_{water}) at the experimental temperature is known.
- The density of **2-ethynylnaphthalene** (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = [(W_3 - W_1) / (W_2 - W_1)] * \rho_{\text{water}}$

Synthesis and Purification Workflow

A common laboratory-scale synthesis of **2-ethynylnaphthalene** involves the deprotection of a silylated precursor. The following diagram illustrates a typical workflow for its preparation and subsequent purification.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-ethynynaphthalene**.

Conclusion

This technical guide has presented the fundamental physical properties of **2-ethynylnaphthalene**, a compound of significant interest to the chemical and pharmaceutical sciences. The tabulated data provides a quick reference for researchers, while the detailed experimental protocols offer a basis for the in-house determination and verification of these properties. The provided synthesis workflow illustrates a common method for its preparation. A comprehensive understanding of these physical characteristics is essential for the successful design of synthetic routes, the development of purification strategies, and the formulation of **2-ethynylnaphthalene**-containing materials and drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ETHYLNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-ETHYLNAPHTHALENE(939-27-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Ethynylnaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039655#physical-properties-of-2-ethynylnaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com